EIDD-1619
Description
EIDD-1619 is a novel water-soluble analog of progesterone, designed to address limitations of traditional steroidal progesterone antagonists. Its development focuses on improving pharmacokinetic properties, particularly solubility and bioavailability, which are critical for therapeutic efficacy .
Properties
CAS No. |
1659302-92-7 |
|---|---|
Molecular Formula |
C22H32NNa2O6P |
Molecular Weight |
483.45 |
IUPAC Name |
Pregn-4-ene-3,20-dione (3E)-3-[O-[(phosphonooxy)methyl]oxime] sodium salt |
InChI |
InChI=1S/C22H34NO6P.2Na/c1-14(24)18-6-7-19-17-5-4-15-12-16(23-28-13-29-30(25,26)27)8-10-21(15,2)20(17)9-11-22(18,19)3;;/h12,17-20H,4-11,13H2,1-3H3,(H2,25,26,27);;/q;2*+1/p-2/b23-16+;;/t17-,18+,19-,20-,21-,22+;;/m0../s1 |
InChI Key |
KTDDHPWYWWATQZ-PCIFYBGOSA-L |
SMILES |
CC([C@H]1CC[C@@]2([H])[C@]3([H])CCC4=C/C(CC[C@]4(C)[C@@]3([H])CC[C@]12C)=N/OCOP([O-])([O-])=O)=O.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EIDD-1619 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares EIDD-1619 with structurally or functionally related compounds, including PF-02367982 and JNJ-1250132, based on available preclinical data and mechanistic profiles:
Key Findings:
Solubility and Bioavailability: this compound’s water solubility distinguishes it from PF-02367982, a nonsteroidal antagonist with poor aqueous solubility requiring complex delivery systems. This property may translate to improved oral absorption and reduced reliance on parenteral administration . In contrast, JNJ-1250132 lacks detailed solubility data, limiting direct comparisons.
Selectivity and Potency: PF-02367982 exhibits high selectivity for the progesterone receptor, minimizing interactions with glucocorticoid or androgen receptors—a common issue with steroidal analogs. This compound’s selectivity profile remains uncharacterized in the available literature . No potency data (e.g., IC₅₀ values) are available for this compound, whereas PF-02367982 is described as "potent" but lacks quantitative metrics .
Therapeutic Potential: this compound’s design suggests applicability in conditions requiring prolonged receptor modulation, such as hormone-dependent cancers. However, the absence of clinical data contrasts with older analogs like mifepristone, which have well-established efficacy but significant side effects (e.g., glucocorticoid antagonism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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